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molecular formula C11H8Cl2N2O B051491 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone CAS No. 46503-52-0

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Cat. No. B051491
M. Wt: 255.1 g/mol
InChI Key: YAEYBUZMILPYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960600B2

Procedure details

Trichlorinated derivative, 2-chloro-1-(2,4-dichlorophenyl)-ethanone (5.58 g), is added to 5.10 g of imidazole (75 mmole) in 25 ml of acetonitrile, and the reaction medium is stirred at ambient temperature for 24 hours. Then 50 ml of dichloromethane and 50 ml of water are added, followed by extracting, decanting, washing then re-extracting with dichloromethane. The organic phases are dried and evaporated under reduced pressure until a dry extract is obtained, which is purified by chromatography on silica eluting with a CH2Cl2/MeOH mixture 96/4 to afford 4.76 g of the expected product.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[Cl:12])=[O:4].[NH:13]1[CH:17]=[CH:16][N:15]=[CH:14]1.ClCCl.O>C(#N)C>[Cl:12][C:6]1[CH:7]=[C:8]([Cl:11])[CH:9]=[CH:10][C:5]=1[C:3](=[O:4])[CH2:2][N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1

Inputs

Step One
Name
Quantity
5.58 g
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
5.1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction medium is stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
by extracting
CUSTOM
Type
CUSTOM
Details
decanting
WASH
Type
WASH
Details
washing
EXTRACTION
Type
EXTRACTION
Details
then re-extracting with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phases are dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure until a dry
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
which is purified by chromatography on silica eluting with a CH2Cl2/MeOH mixture 96/4

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.76 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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